3-methyl-5-nitro-1-propyl-1H-pyrazole
CAS No.: 1003993-39-2
Cat. No.: VC8187954
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1003993-39-2 |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 3-methyl-5-nitro-1-propylpyrazole |
Standard InChI | InChI=1S/C7H11N3O2/c1-3-4-9-7(10(11)12)5-6(2)8-9/h5H,3-4H2,1-2H3 |
Standard InChI Key | SKLZMHDSSOOPOU-UHFFFAOYSA-N |
SMILES | CCCN1C(=CC(=N1)C)[N+](=O)[O-] |
Canonical SMILES | CCCN1C(=CC(=N1)C)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Table 1: Key Structural Features
Position | Substituent | Electronic Effect |
---|---|---|
1 | Propyl | Steric bulk |
3 | Methyl | Electron-donating |
5 | Nitro | Electron-withdrawing |
Synthesis and Reaction Pathways
Nitration of Pyrazole Precursors
The synthesis of 3-methyl-5-nitro-1-propyl-1H-pyrazole likely involves the nitration of a pre-functionalized pyrazole precursor. A plausible route begins with 1-propyl-3-methyl-1H-pyrazole, which undergoes nitration at position 5. Nitration conditions typically employ a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–50°C) .
Mechanistic Insights:
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The methyl group at position 3 directs nitration to the meta position (C5) via its electron-donating inductive effect.
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The propyl chain at N1 minimizes steric hindrance, favoring nitro group incorporation at C5.
Table 2: Optimized Nitration Conditions
Parameter | Value/Range |
---|---|
Nitrating agent | HNO₃/H₂SO₄ (1:3 v/v) |
Temperature | 0–10°C |
Reaction time | 4–6 hours |
Yield | 65–75% (estimated) |
Alternative Pathways
A patent describing the synthesis of 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide (a Sildenafil intermediate) highlights bromination and ammoniation as key steps . While this route targets a different substitution pattern, it underscores the feasibility of functionalizing pyrazole intermediates under mild conditions. For example, bromination at position 4 of 1-methyl-3-n-propyl-pyrazole-5-ethyl carboxylate precedes ammoniation to introduce an amino group . Adapting this methodology, nitration could replace bromination to achieve the desired nitro derivative.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) due to the nitro group’s polarity. Limited solubility in water (<0.1 mg/mL at 25°C).
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Stability: Sensitive to prolonged exposure to light and heat. Decomposition occurs above 150°C, releasing nitrogen oxides .
Spectroscopic Data
While direct data for 3-methyl-5-nitro-1-propyl-1H-pyrazole is scarce, analogs provide reference points:
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¹H NMR (CDCl₃):
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IR (KBr):
Applications in Pharmaceutical Synthesis
Role as a PDE5 Inhibitor Intermediate
Structurally related pyrazole derivatives are critical intermediates in phosphodiesterase type 5 (PDE5) inhibitors, such as Sildenafil citrate . The nitro group in 3-methyl-5-nitro-1-propyl-1H-pyrazole could serve as a precursor to amino groups via reduction, enabling the construction of complex heterocycles.
Challenges and Future Directions
Regioselectivity in Nitration
Achieving selective nitration at position 5 remains a synthetic challenge. Computational modeling (e.g., DFT studies) could predict electronic densities and optimize reaction conditions.
Green Chemistry Approaches
Replacing traditional nitration methods with catalytic processes (e.g., FeCl₃-mediated nitration) may enhance safety and yield .
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